7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene
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Overview
Description
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 7-methoxy-2H-chromene-3-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and antifungal agent. It has shown promising activity against various pathogens.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers have explored its potential as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the bacterial cell membrane, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress pathways, protecting cells from damage.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene is unique due to its specific substitution pattern and the presence of both methoxy groups.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-3-12(4-7-15)14-9-13-5-8-16(19-2)10-17(13)20-11-14/h3-8,10,14H,9,11H2,1-2H3 |
InChI Key |
GQMFGWWADOSNMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2 |
Origin of Product |
United States |
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